molecular formula C13H8ClFO3 B6374914 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol CAS No. 1261947-45-8

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol

Cat. No.: B6374914
CAS No.: 1261947-45-8
M. Wt: 266.65 g/mol
InChI Key: RFZCLUJWAVBUQT-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol is an organic compound with a molecular formula of C13H8ClFO3. This compound is characterized by the presence of a carboxylic acid group, a chlorine atom, and a fluorine atom attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3-fluorophenol.

    Chlorination: The precursor undergoes chlorination to introduce the chlorine atom at the desired position on the phenyl ring.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The carboxylic acid group may form hydrogen bonds, while the halogen atoms can participate in halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 5-(3-Carboxy-4-chlorophenyl)picolinic acid
  • 3-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid

Uniqueness

5-(3-Carboxy-4-chlorophenyl)-3-fluorophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions and applications in research.

Properties

IUPAC Name

2-chloro-5-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCLUJWAVBUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684509
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-45-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4-chloro-3′-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261947-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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